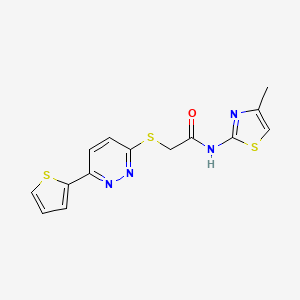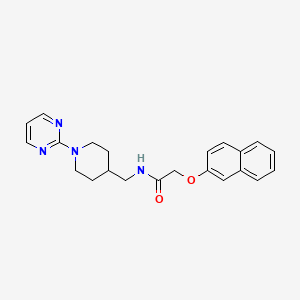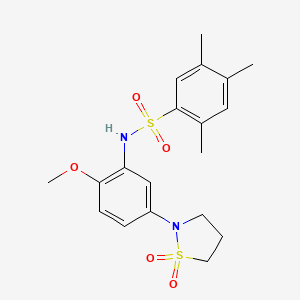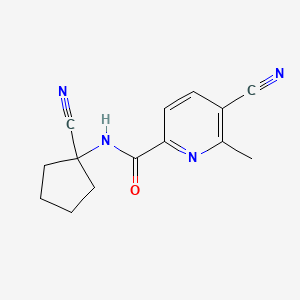
2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it an ideal candidate for use in various scientific experiments. In
Wissenschaftliche Forschungsanwendungen
Reactivity and synthesis of chromen derivatives : The reactivity of hydrazonoyl halides has led to the synthesis of complex molecules that incorporate the chromen moiety, similar to 2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one. These syntheses contribute to the exploration of chromen derivatives for various biological applications A. Abdelhamid, Hassen M. Abdelaziz, 2007.
Biological Activities
Antimicrobial agents : Synthesis of novel compounds involving 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones has shown potential in developing antimicrobial agents. These compounds, incorporating piperazines and piperidines with a 1,3,5-triazine moiety, have exhibited noteworthy activity against various bacterial and fungal strains, highlighting the therapeutic potential of such chemical frameworks Rahul V. Patel, Amit B. Patel, P. Kumari, K. Chikhalia, 2012.
Antitumor evaluation : Research has also delved into the antitumor properties of certain N-substituted-2-amino-1,3,4-thiadiazoles, which include structural motifs similar to the compound . These studies aim to uncover the potential of such compounds in cancer therapy, with some showing promising cytotoxicity and antioxidant activities W. Hamama, M. Gouda, Marwa H. Badr, H. Zoorob, 2013.
Eigenschaften
IUPAC Name |
2-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-13-9-15(24-14-4-2-1-3-12(13)14)16(22)20-7-5-11(6-8-20)23-17-19-18-10-25-17/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOWXSWTNNRBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate](/img/structure/B2802038.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxetane-3-carboxylic acid](/img/structure/B2802039.png)



![2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2802044.png)







